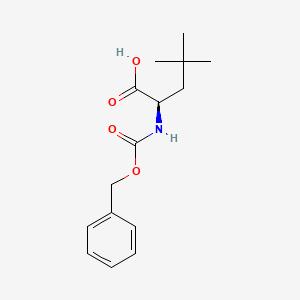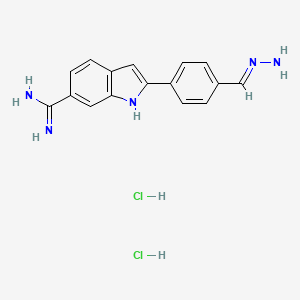
(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid is a chiral compound often used in organic synthesis and peptide chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine functionalities during peptide synthesis. The presence of both hydroxyl and amino groups makes it a versatile intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Formation of the Hydroxybutanoic Acid Backbone: The protected amine is then coupled with a suitable hydroxy acid precursor. This can be done using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow chemistry allows for better control over reaction conditions and can lead to higher yields and purities.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters. Common reagents include alkyl halides for ether formation and acyl chlorides for ester formation.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of ethers and esters
科学的研究の応用
Chemistry
In chemistry, (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group is particularly useful for protecting amine groups during peptide synthesis, allowing for the sequential addition of amino acids.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify both the hydroxyl and amino groups allows for the creation of a wide range of bioactive molecules.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block in various synthetic pathways.
作用機序
The mechanism of action of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. During deprotection, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.
類似化合物との比較
Similar Compounds
(2R,3S)-2-Amino-3-hydroxybutanoic acid: Lacks the Fmoc protecting group, making it less suitable for peptide synthesis.
(2R,3S)-2-(((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
The use of the Fmoc group in (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid provides a unique advantage in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis where mild deprotection conditions are required.
特性
IUPAC Name |
(2R,3S)-2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24)/t11-,12?,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDYFSSQGHDKW-APGDPANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Benzeneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]methylamino]-, (alphaS)-](/img/structure/B8074009.png)


![[(8S,9S,10R,13R,14S,17R)-7-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8074035.png)

![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)


![2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-hydrazinylidenemethyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid](/img/structure/B8074067.png)
